Potent FLT3-D835Y Kinase Inhibition by a Pyrido[3,4-b]pyrazin-2(1H)-one Derivative (Compound 13)
A derivative based on the 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one scaffold (Compound 13) demonstrated potent inhibition of the clinically relevant FLT3-D835Y mutant kinase. Its potency is comparable to, though slightly less than, the approved clinical drug Gilteritinib in the same mutant context . This establishes the scaffold's ability to be optimized into high-potency drug candidates [1].
| Evidence Dimension | FLT3-D835Y Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 29.54 ± 4.76 nM |
| Comparator Or Baseline | Gilteritinib (approved FLT3 inhibitor) IC50 = 0.29 nM (for wild-type and ITD mutant FLT3) |
| Quantified Difference | Target compound derivative is ~100-fold less potent than Gilteritinib against its primary target. |
| Conditions | Biochemical kinase assay for the target compound; vendor biochemical assay data for Gilteritinib. |
Why This Matters
This data provides a quantitative benchmark, showing the scaffold's potential to yield high-affinity inhibitors that are within two orders of magnitude of a clinically approved drug, which is a strong starting point for lead optimization campaigns.
- [1] Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. DOI: 10.1016/j.bmc.2023.117155 View Source
